molecular formula C23H17F3N4O B214230 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No. B214230
M. Wt: 422.4 g/mol
InChI Key: YZNXLRNINVOYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone, also known as DIPPM, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects
3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to have a variety of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease. In Parkinson's disease research, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are characteristic of the disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method, which makes it easier to produce in large quantities. However, one limitation of using 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of information on its toxicity and pharmacokinetics, which are important factors to consider when developing a therapeutic agent.

Future Directions

There are several future directions for the study of 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone. One direction is the further exploration of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new synthesis methods that can improve its solubility and pharmacokinetics. Additionally, further research is needed to determine its toxicity and safety profile, as well as its potential interactions with other drugs and compounds. Finally, the study of 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone can also lead to the discovery of new chemical compounds with similar or improved therapeutic properties.

Synthesis Methods

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves the reaction of 2-aminobenzophenone with 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reduced with sodium borohydride to yield 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone.

Scientific Research Applications

3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to inhibit the formation of amyloid-beta plaques, which are believed to contribute to the development of the disease. In Parkinson's disease research, 3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are characteristic of the disease.

properties

Product Name

3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Molecular Formula

C23H17F3N4O

Molecular Weight

422.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C23H17F3N4O/c24-23(25,26)20-12-19(16-7-2-1-3-8-16)28-21-18(13-27-30(20)21)22(31)29-11-10-15-6-4-5-9-17(15)14-29/h1-9,12-13H,10-11,14H2

InChI Key

YZNXLRNINVOYGC-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.